Columbinsäure

Übersicht

Beschreibung

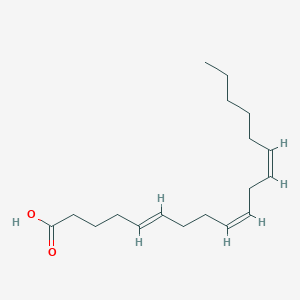

Columbinic acid, also known as Pinolenic acid, is a polyunsaturated fatty acid (PUFA) with 18 carbon atoms and three trans double bonds . It is found in Siberian Pine nuts, Korean Pine nuts, and the seeds of other pines . The highest percentage of pinolenic acid is found in Siberian pine nuts and the oil produced from them .

Molecular Structure Analysis

Columbinic acid has a molecular weight of 278.4296 g/mol and a molecular formula of C18H30O2 . The molecule contains a total of 49 bonds, including 19 non-H bonds, 4 multiple bonds, 13 rotatable bonds, 4 double bonds, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .

Physical and Chemical Properties Analysis

Columbinic acid, being a carboxylic acid, shares some common properties with other carboxylic acids. These include the ability to form hydrogen bonds, which gives carboxylic acids higher boiling points than similar hydrocarbons or alcohols . More specific physical and chemical properties of Columbinic acid are not detailed in the search results.

Wissenschaftliche Forschungsanwendungen

Marine Bioaktive Verbindungen

Columbinsäure findet sich in Meerestieren, insbesondere in Nacktschnecken . Diese Weichtiere sind nicht durch eine Schale geschützt und produzieren Chemikalien für verschiedene ökologische Zwecke, einschließlich der Verteidigung gegen Raubtiere . Die einzigartige Fettsäurezusammensetzung dieser Weichtiere, einschließlich this compound, wird durch die Nahrungsversorgung, die inhärenten biosynthetischen Aktivitäten und intrazelluläre symbiotische Mikroorganismen bestimmt .

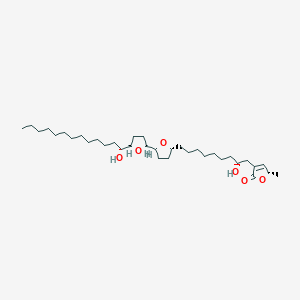

Stoffwechseltransformationen

Der Metabolismus von this compound durch verschiedene Fettsäure-oxidierende Enzymsysteme wurde untersucht . Ein Cyclooxygenase-Produkt, 9-Hydroxy-(5E,10E,12Z)-Octadecatriensäure, wurde fast quantitativ durch Ramensamenblasenmikrosomen und in geringen Mengen durch gewaschene menschliche Blutplättchen gebildet .

Topische Anwendung

Die topische Anwendung des Hauptlipoxygenase-Produkts auf die Pfoten von essentiellen Fettsäure-defizienten Ratten führte zu einer fast vollständigen Auflösung der schuppigen Dermatitis, ähnlich wie die Anwendung von this compound selbst . Das Cyclooxygenase-Produkt war überhaupt nicht wirksam .

Wirkmechanismus

Target of Action

The primary targets of columbinic acid are various fatty acid oxidizing enzyme systems . These enzyme systems play a crucial role in the metabolism of fatty acids, which are essential components of cell membranes and serve as a major energy source.

Mode of Action

Columbinic acid interacts with its targets, the fatty acid oxidizing enzyme systems, leading to the formation of different metabolites . A cyclooxygenase product, 9-hydroxy-(5E,10E,12Z)-octadecatrienoic acid, is formed nearly quantitatively by ram seminal vesicle microsomes and in small amounts by washed human platelets . The major lipoxygenase product from washed human platelets, soybean lipoxygenase, and neonatal rat epidermal homogenate is 13-hydroxy-(5E,9Z,11E)-octadecatrienoic acid .

Biochemical Pathways

The metabolism of columbinic acid involves the transformation of the compound by various fatty acid oxidizing enzyme systems . This process leads to the formation of different metabolites, each with its own unique properties and effects. These metabolites then participate in various biochemical pathways, affecting the function of cells and tissues.

Pharmacokinetics

The formation of its metabolites suggests that it is metabolized by fatty acid oxidizing enzyme systems

Result of Action

The action of columbinic acid results in the formation of different metabolites, which have various effects on cells and tissues . For instance, the topical application of the major lipoxygenase product to the paws of essential fatty acid-deficient rats resulted in nearly complete resolution of the scaly dermatitis, similar to the application of columbinic acid itself .

Biochemische Analyse

Biochemical Properties

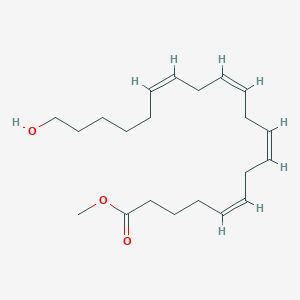

Columbinic acid plays a significant role in biochemical reactions, particularly in the metabolism of fatty acids. It interacts with several enzymes, including cyclooxygenases and lipoxygenases, which are involved in the oxidation of fatty acids. Cyclooxygenases convert columbinic acid into various prostaglandins, which are important signaling molecules in inflammation and other physiological processes. Lipoxygenases, on the other hand, convert columbinic acid into hydroxy fatty acids, which have roles in cell signaling and inflammation .

Cellular Effects

Columbinic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In different cell types, columbinic acid has been shown to modulate the activity of signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune responses. It also affects the expression of genes related to lipid metabolism and inflammatory responses .

Molecular Mechanism

The molecular mechanism of columbinic acid involves its binding interactions with various biomolecules. For instance, columbinic acid binds to cyclooxygenases and lipoxygenases, leading to the production of prostaglandins and hydroxy fatty acids, respectively. These products then participate in signaling pathways that regulate inflammation and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of columbinic acid can change over time due to its stability and degradation. Columbinic acid is relatively stable under physiological conditions but can undergo oxidation, leading to the formation of various metabolites. These metabolites can have different biological activities compared to the parent compound .

Dosage Effects in Animal Models

The effects of columbinic acid in animal models vary with different dosages. At low to moderate doses, columbinic acid has been shown to have beneficial effects on lipid metabolism and inflammatory responses. At high doses, columbinic acid can exhibit toxic effects, including oxidative stress and disruption of cellular membranes .

Metabolic Pathways

Columbinic acid is involved in several metabolic pathways, including those related to fatty acid oxidation and lipid signaling. It is metabolized by enzymes such as cyclooxygenases and lipoxygenases, leading to the production of bioactive lipids. These metabolic pathways are crucial for the regulation of inflammation, cell signaling, and lipid homeostasis .

Eigenschaften

IUPAC Name |

(5E,9Z,12Z)-octadeca-5,9,12-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,13-14H,2-5,8,11-12,15-17H2,1H3,(H,19,20)/b7-6-,10-9-,14-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQHFNIKBKZGRP-OXXZWVFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CC/C=C/CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

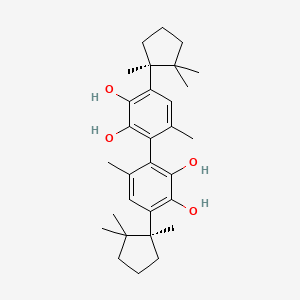

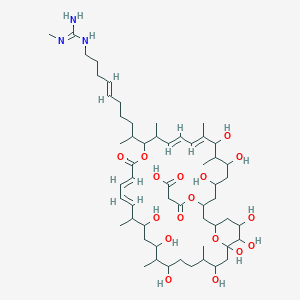

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-acetyl-alpha-neuraminyl-(2->3)-beta-D-galactosyl-(1->4)-[N-acetyl-alpha-neuraminyl-(2->3)-beta-D-galactosyl-(1->4)-[beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1->6)]-N-acetyl-beta-D-glucosaminyl-(1->3)-beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1->6)]-2,5-anhydro-D-mannose](/img/structure/B1246369.png)

![3-Pyrrolidinol, 5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-, (3R,5R)-](/img/structure/B1246370.png)